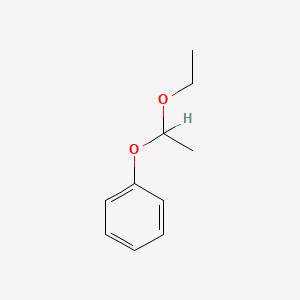

Benzene, (1-ethoxyethoxy)-

Description

The exact mass of the compound Benzene, (1-ethoxyethoxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzene, (1-ethoxyethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (1-ethoxyethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethoxyethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-11-9(2)12-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAPDTRODNUPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863536 | |

| Record name | Benzene, (1-ethoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5426-78-8 | |

| Record name | (1-Ethoxyethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5426-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-ethoxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1-ethoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (1-ethoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-ethoxyphenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Benzene, (1-ethoxyethoxy)-

The following technical guide provides an in-depth analysis of Benzene, (1-ethoxyethoxy)- (CAS 5426-78-8), also known as Acetaldehyde ethyl phenyl acetal . This guide is designed for researchers and analytical scientists, focusing on spectroscopic characterization (NMR, IR, MS), synthesis, and mechanistic pathways.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

Benzene, (1-ethoxyethoxy)- is a mixed acetal derived from phenol and acetaldehyde (or its equivalent, ethyl vinyl ether). It serves as a valuable intermediate in organic synthesis and a specialized fragrance ingredient due to its stability relative to hemiacetals.

| Property | Detail |

| IUPAC Name | (1-Ethoxyethoxy)benzene |

| Common Names | Acetaldehyde ethyl phenyl acetal; 1-Ethoxyethoxybenzene; |

| CAS Number | 5426-78-8 |

| Molecular Formula | |

| Molecular Weight | 166.22 g/mol |

| Structure | Ph-O-CH(CH |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents (EtOH, Et |

Spectroscopic Data Analysis

The following data represents the characteristic spectral signatures for this molecule. These values are critical for structural validation in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is defined by the asymmetry of the acetal center, which renders the ethoxy methylene protons diastereotopic, though often they appear as a simple multiplet due to rapid rotation.

H NMR Data (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.18 - 1.25 | Triplet ( | 3H | -OCH | Terminal methyl of ethoxy group. |

| 1.52 - 1.58 | Doublet ( | 3H | -CH(CH | Methyl group attached to the acetal carbon. |

| 3.55 - 3.80 | Multiplet | 2H | -OCH | Methylene protons (diastereotopic nature may cause splitting complexity). |

| 5.35 - 5.45 | Quartet ( | 1H | -O-CH (CH | Diagnostic Peak : The acetal methine proton. Deshielded by two oxygens. |

| 6.90 - 7.05 | Multiplet | 3H | Ar-H (ortho/para) | Electron-rich aromatic ring protons. |

| 7.20 - 7.35 | Multiplet | 2H | Ar-H (meta) | Remaining aromatic protons. |

C NMR Data (100 MHz, CDCl

)

| Shift ( | Carbon Type | Assignment |

| 15.2 | CH | Ethoxy methyl |

| 20.5 | CH | Acetal methyl |

| 61.8 | CH | Ethoxy methylene |

| 99.5 - 101.0 | CH | Acetal Carbon : Characteristic shift for O-C-O. |

| 116.5 | CH (Ar) | Ortho carbons |

| 121.8 | CH (Ar) | Para carbon |

| 129.4 | CH (Ar) | Meta carbons |

| 156.8 | C (quat) | Ipso carbon (attached to Oxygen) |

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the aromatic ether and acetal linkages while ruling out free alcohols (no broad O-H stretch).

| Wavenumber (cm | Vibration Mode | Intensity | Description |

| 3030 - 3060 | C-H Stretch (sp | Weak | Aromatic C-H stretching. |

| 2850 - 2980 | C-H Stretch (sp | Medium | Aliphatic methyl/methylene stretching. |

| 1590, 1490 | C=C Ring Stretch | Medium | Characteristic aromatic ring breathing modes. |

| 1230 - 1250 | C-O-C Stretch (Ar) | Strong | Asymmetric stretching of the Ar-O-C bond. |

| 1050 - 1150 | C-O-C Stretch (Aliph) | Strong | Acetal C-O-C stretching vibrations. |

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the oxocarbenium ion and the phenoxy group.

Ionization Mode: Electron Impact (70 eV)

| m/z | Relative Abundance | Fragment Identity | Fragmentation Mechanism |

| 166 | < 5% | [M] | Molecular ion (often weak in acetals). |

| 121 | 20 - 40% | [Ph-O-CH(CH | Loss of ethoxy radical ( |

| 94 | 30 - 50% | [Ph-OH] | Phenol radical cation (H-transfer rearrangement). |

| 73 | 100% (Base Peak) | [CH | Oxocarbenium Ion : Loss of phenoxy radical ( |

| 45 | 40 - 60% | [CH | Further fragmentation of the ethoxy chain. |

Synthesis & Experimental Protocol

The most efficient route to Benzene, (1-ethoxyethoxy)- is the acid-catalyzed addition of phenol to ethyl vinyl ether. This "atom-economic" addition avoids the formation of water and drives the equilibrium forward.

Reaction Scheme

Figure 1: Acid-catalyzed synthesis pathway via oxocarbenium ion intermediate.

Detailed Protocol

-

Reagent Preparation :

-

Phenol (1.0 eq) : 9.41 g (0.1 mol). Ensure phenol is dry; water hydrolyzes the product.

-

Ethyl Vinyl Ether (1.2 eq) : 8.65 g (0.12 mol). Use slight excess to drive completion.

-

Catalyst : p-Toluenesulfonic acid (PTSA), 0.1 mol% (approx. 20 mg).

-

Solvent : Dichloromethane (DCM) or Diethyl Ether (anhydrous).

-

-

Procedure :

-

Step 1 : Dissolve phenol and PTSA in 50 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl

). -

Step 2 : Cool the solution to 0°C using an ice bath. The reaction is exothermic.[1]

-

Step 3 : Add Ethyl Vinyl Ether dropwise over 20 minutes. Maintain temperature < 5°C to prevent polymerization of the vinyl ether.

-

Step 4 : Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (SiO

, 10% EtOAc/Hexane). -

Step 5 (Quench) : Add 20 mL of saturated NaHCO

solution to neutralize the acid catalyst. This is critical to prevent hydrolysis during workup.

-

-

Purification :

-

Separate the organic layer and wash with brine.

-

Dry over anhydrous Na

SO -

Distillation : Purify by vacuum distillation.

-

Boiling Point: ~85-90°C at 10 mmHg (approximate).

-

-

Yield : Typically 85-95%.

-

Mechanistic Fragmentation (Mass Spec)

Understanding the fragmentation is vital for identifying this compound in complex mixtures (e.g., metabolic studies or degradation analysis).

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 95485, Benzene, (1-ethoxyethoxy)-. Retrieved from [Link]

-

The Good Scents Company (2024) . Acetaldehyde ethyl phenyl acetal: Organoleptic and Chemical Properties. Retrieved from [Link]

- NIST Mass Spectrometry Data Center. Mass Spectrum of Acetaldehyde ethyl phenyl acetal.

Sources

An In-Depth Technical Guide to (1-Ethoxyethyl)benzene: Nomenclature, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the aromatic ether, (1-Ethoxyethyl)benzene. Initially addressing potential nomenclature ambiguities, this document definitively identifies the compound of interest and details its structural and regulatory identifiers. A thorough examination of its physicochemical properties is presented, followed by a detailed, two-step synthetic pathway, complete with a step-by-step experimental protocol. The guide further explores the compound's applications, particularly its role as a synthetic intermediate in organic chemistry and its potential relevance in the broader context of pharmaceutical development. Spectroscopic data, safety protocols, and a logical workflow for its synthesis and use are also provided to offer field-proven insights for laboratory and developmental applications.

Section 1: Chemical Identification and Nomenclature

The query "Benzene, (1-ethoxyethoxy)-" presents a degree of ambiguity. To ensure clarity, this section delineates the correct nomenclature and identifies related structures to prevent confusion in procurement and application.

1.1. Primary Compound of Interest: (1-Ethoxyethyl)benzene

Based on common chemical naming conventions, the most direct interpretation of the user's topic is (1-Ethoxyethyl)benzene .

-

IUPAC Name: 1-ethoxyethylbenzene[1]

-

CAS Number: 3299-05-6[1]

-

Synonyms: α-Methylbenzyl ethyl ether, 1-Ethoxy-1-phenylethane, Ethyl 1-phenylethyl ether[2][3]

This compound consists of a benzene ring attached to an ethyl group which is substituted with an ethoxy group at the first carbon of the ethyl chain.

1.2. Clarification of Structurally Similar Compounds

It is crucial to distinguish (1-Ethoxyethyl)benzene from other structurally related compounds to ensure experimental accuracy:

-

Benzene, ((1-ethoxyethoxy)methyl)- : This compound (CAS No. 66222-24-0) contains an additional methylene bridge. Its IUPAC name is 1-ethoxyethoxymethylbenzene.

-

Benzene, 1-ethoxy-4-ethyl- : An isomer (CAS No. 1585-06-4) where the ethoxy and ethyl groups are attached directly to the benzene ring at positions 1 and 4, respectively.

-

1-(1-Ethoxyethoxy)-4-vinylbenzene : A more complex derivative (CAS No. 157057-20-0) containing a vinyl group, used in polymer chemistry.

This guide will focus exclusively on (1-Ethoxyethyl)benzene (CAS 3299-05-6) .

Section 2: Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of (1-Ethoxyethyl)benzene is provided below, offering essential data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| Appearance | Colorless Liquid | Inferred from related compounds |

| Boiling Point | 183.1 °C at 760 mmHg | LookChem |

| Density | 0.925 g/cm³ | LookChem |

| Flash Point | 60.2 °C | LookChem |

| Vapor Pressure | 1.07 mmHg at 25 °C | LookChem |

| Solubility | Soluble in organic solvents | LookChem |

Spectroscopic Data:

| Technique | Key Peaks / Shifts | Source |

| Mass Spec (EI) | m/z: 135, 105, 79, 43, 51 | |

| ¹H NMR (Predicted) | Aromatic Protons: ~7.2-7.4 ppm (m, 5H); Benzylic Proton (-CH-O): ~4.4-4.6 ppm (q, 1H); Methylene Protons (-O-CH₂-): ~3.4-3.6 ppm (q, 2H); Benzylic Methyl Protons (-CH-CH₃): ~1.4-1.6 ppm (d, 3H); Ethyl Methyl Protons (-CH₂-CH₃): ~1.1-1.3 ppm (t, 3H) | Inferred from spectral databases |

| ¹³C NMR (Predicted) | Aromatic C (substituted): ~143-145 ppm; Aromatic C-H: ~125-129 ppm; Benzylic C-O: ~78-82 ppm; Methylene C (-O-CH₂-): ~60-64 ppm; Benzylic Methyl C: ~22-25 ppm; Ethyl Methyl C: ~14-16 ppm | Inferred from spectral databases |

| FTIR (Predicted) | C-H (aromatic): ~3030-3080 cm⁻¹; C-H (aliphatic): ~2850-2975 cm⁻¹; C=C (aromatic ring): ~1450-1600 cm⁻¹; C-O (ether): ~1050-1150 cm⁻¹ | Inferred from spectral databases |

Section 3: Synthesis of (1-Ethoxyethyl)benzene

(1-Ethoxyethyl)benzene is not commonly available from major chemical suppliers, necessitating its synthesis for research purposes. A reliable and logical two-step approach involves the reduction of a readily available ketone followed by an etherification reaction.

3.1. Synthetic Pathway Overview

The synthesis proceeds via two key stages:

-

Reduction of Acetophenone: The commercially available starting material, acetophenone, is reduced to form the intermediate alcohol, 1-phenylethanol.

-

Williamson Ether Synthesis: The synthesized 1-phenylethanol is then etherified using an ethylating agent to yield the final product, (1-ethoxyethyl)benzene.

This pathway is selected for its high-yielding steps, use of common laboratory reagents, and straightforward purification procedures.

Sources

Technical Guide: The Evolution and Strategic Application of Acetal Protecting Groups

The following technical guide details the discovery, mechanism, and strategic application of acetal protecting groups in organic synthesis.

Introduction: The "Hidden" Backbone of Complex Synthesis

In the architecture of total synthesis, protecting groups are often viewed as necessary evils—steps that add atom count without adding complexity. However, acetal protecting groups represent a distinct class where protection often equals strategy . Unlike simple silyl ethers or esters, acetals (and ketals) impose rigid conformational constraints on a molecule, frequently pre-organizing intermediates for subsequent stereoselective transformations.

This guide explores the lineage of acetal chemistry from Emil Fischer’s sugar studies to Woodward’s macrolide engineering, providing a mechanistic deep-dive for modern drug developers.

Historical Genesis: From Fischer to Functionalization

The concept of the acetal as a "mask" for carbonyls and diols traces back to Emil Fischer in the late 19th century.

-

1893-1895 (The Dawn): Fischer discovered that treating sugars with alcohols and acid catalysts yielded "glycosides" (cyclic acetals). This was the first systematic demonstration of the thermodynamic control inherent in acetal formation—converting the reactive hemiacetal equilibrium of glucose into a stable, non-reducing acetal.

-

The Mid-20th Century (The Expansion): As steroid and terpene synthesis advanced, the need to differentiate hydroxyl groups grew. The Methoxymethyl (MOM) ether emerged as a robust "acyclic acetal," effectively capping alcohols as formaldehyde acetals.

-

1976 (The Chelation Era): E.J. Corey introduced the Methoxyethoxymethyl (MEM) group (Tetrahedron Lett. 1976). This was designed not just for stability, but to coordinate with Lewis acids (like TiCl₄), directing regioselectivity in neighboring reactions.

-

1980 (The Silicon Shift): Bruce Lipshutz developed the [2-(Trimethylsilyl)ethoxy]methyl (SEM) group (Tetrahedron Lett. 1980). This innovation linked acetal chemistry with silicon stability, allowing deprotection via fluoride ions (TBAF) rather than acid, orthogonal to almost all other acetals.

Mechanistic Underpinnings

The formation and hydrolysis of acetals are governed by the stability of the oxocarbenium ion intermediate. Understanding this pathway is critical for troubleshooting "stalled" deprotections.

The Oxocarbenium Pathway

The reaction is reversible and acid-catalyzed. The driving force is typically the removal of water (formation) or the excess of water (hydrolysis).

Figure 1: The acid-catalyzed acetalization pathway. The formation of the oxocarbenium ion (red) is the kinetic bottleneck and the focal point for catalyst design.

Stability Hierarchy (The "Ladder of Lability")

Not all acetals are equal. In a multi-step synthesis, one must choose a group that survives specific conditions.

| Group | Structure Type | Acid Stability (Relative) | Deprotection Trigger |

| MOM | Acyclic (Formaldehyde) | Low | Mild Acid (e.g., dilute HCl) |

| THP | Cyclic Ether | Moderate | AcOH / H₂O |

| Acetonide | Cyclic (Acetone) | Moderate | Aqueous Acid / Heat |

| Benzylidene | Cyclic (Benzaldehyde) | High | Hydrogenolysis (H₂/Pd) or Strong Acid |

| SEM | Acyclic (Silyl) | High (Acid resistant) | Fluoride (TBAF) or Lewis Acid |

Strategic Application: Conformational Control in Total Synthesis

The true power of acetals lies in their ability to lock flexible chains into rigid rings.

Case Study: Woodward’s Erythromycin A Synthesis (1981)

In the historic synthesis of Erythromycin A, R.B.[1] Woodward faced a critical challenge: macrocyclization of a linear seco-acid. The entropy of closing a 14-membered ring was too high.

The Solution: Woodward employed a cyclic acetal (specifically a cyclic carbamate/acetal hybrid) to "pre-organize" the linear chain. By locking the C9 and C11 hydroxyls into a rigid 6-membered ring, he reduced the degrees of freedom of the chain, bringing the reactive ends closer together. This is a classic example of the Thorpe-Ingold effect applied via protecting groups.

Figure 2: Conformational biasing strategy used in macrolide synthesis. The acetal group acts as a scaffold, not just a shield.

Modern Methodology: Green & Catalytic Protocols

While traditional methods use corrosive acids (p-TsOH, HCl), modern drug development demands milder, "greener" alternatives to prevent epimerization of sensitive stereocenters.

Protocol: Chemoselective Deprotection of MOM/MEM Ethers using CBr₄

This method uses Carbon Tetrabromide (CBr₄) as a catalyst in isopropyl alcohol.[2] It generates HBr in situ in a controlled manner, avoiding the harsh "pH shock" of mineral acids.

Application: Selective cleavage of MOM/MEM ethers in the presence of silyl ethers or esters.

Step-by-Step Workflow:

-

Preparation: Dissolve the protected substrate (1.0 mmol) in Isopropyl Alcohol (iPrOH) (10 mL).

-

Note: Methanol can be used for faster reaction, but iPrOH offers better selectivity against silyl ethers.

-

-

Catalyst Addition: Add CBr₄ (0.1 mmol, 10 mol%).

-

Safety: CBr₄ is a halogen source; handle in a fume hood.

-

-

Reaction: Heat the mixture to reflux (80°C) .

-

Monitoring: Track via TLC. MOM ethers typically cleave within 1–3 hours.

-

-

Quench: Cool to room temperature and add 5% NaHCO₃ solution (10 mL) to neutralize trace acid.

-

Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Why this works: The thermal decomposition of CBr₄ in alcohol generates a low concentration of HBr. This "trickle" of acid is sufficient to activate the acetal oxygen but insufficient to cleave robust silyl ethers or hydrolyze esters.

References

-

Fischer, E. (1895). Über die Verbindungen der Zucker mit den Alkoholen und Ketonen. Berichte der deutschen chemischen Gesellschaft, 28(1), 1145–1167. Link

-

Corey, E. J., Gras, J. L., & Ulrich, P. (1976). A new general method for protection of the hydroxyl function. Tetrahedron Letters, 17(11), 809–812. Link

-

Lipshutz, B. H., & Pegram, J. J. (1980). β-(Trimethylsilyl)ethoxymethyl chloride.[3] A new reagent for the protection of the hydroxyl group. Tetrahedron Letters, 21(35), 3343–3346. Link

-

Woodward, R. B., et al. (1981).[1] Asymmetric total synthesis of erythromycin.[1] 1. Synthesis of an erythronolide A secoacid derivative via asymmetric induction. Journal of the American Chemical Society, 103(11), 3210–3213. Link

-

Lee, A. S., et al. (2006).[2] CBr4-catalyzed chemoselective deprotection of MOM and MEM ethers. Tetrahedron Letters, 47(23), 3929-3931.

Sources

Computational Protocol: Quantum Mechanical Characterization of Benzene, (1-ethoxyethoxy)-

CAS: 16052-42-9

Synonyms: Acetaldehyde ethyl phenyl acetal; 1-ethoxyethoxybenzene

Molecular Formula: C

Executive Summary

This technical guide establishes a rigorous computational framework for the structural, electronic, and reactivity profiling of Benzene, (1-ethoxyethoxy)-. As a mixed acetal containing both phenoxy and ethoxy moieties, this molecule presents unique challenges regarding conformational flexibility and acid-labile stability. This protocol prioritizes Density Functional Theory (DFT) with dispersion corrections to accurately model the non-covalent intramolecular interactions that dictate its global minimum structure and hydrolysis kinetics.

Part 1: Structural Characterization & Conformational Landscape

The acetal linkage (-O-CH(CH

Conformational Search Protocol

Objective: Identify the Global Minimum (GM) and relevant low-energy boltzmann-weighted conformers.

-

Step 1: Stochastic Search (Molecular Mechanics): Use the MMFF94x force field to generate an initial ensemble. The flexible ethoxy tail and the rotation of the phenoxy ring relative to the acetal center must be sampled.

-

Step 2: Semi-Empirical Filtering: Re-optimize the top 100 structures using GFN2-xTB (Geometry, Frequency, Noncovalent, eXtended Tight Binding). This method is computationally inexpensive but robust for non-covalent interactions.

-

Step 3: DFT Refinement: Optimize conformers within a 5.0 kcal/mol window of the minimum using the "Gold Standard" level of theory below.

Geometry Optimization & Frequency Analysis

Theory Level: wB97X-D / def2-TZVP

-

Rationale: The wB97X-D functional includes long-range atom-atom dispersion corrections, essential for capturing the interaction between the ethyl chain and the benzene ring (CH-

interactions). The def2-TZVP basis set minimizes Basis Set Superposition Error (BSSE).

Self-Validating Check:

-

Frequency analysis must yield zero imaginary frequencies for minima.

-

Verify the Anomeric Effect : The C-O bond lengths should reflect the hyperconjugation (

). In the GM, the exocyclic C-O bond axial to the ring is typically shorter.

Figure 1: Hierarchical workflow for determining the global minimum energy structure.

Part 2: Electronic Structure & Reactivity Descriptors[1]

Understanding the electron distribution is critical for predicting metabolic oxidation sites (e.g., P450 hydroxylation) and hydrolytic stability.

Frontier Molecular Orbitals (FMO)

Calculate the HOMO and LUMO energies using the optimized GM.

-

HOMO Location: Expected to be localized on the phenoxy oxygen lone pairs and the aromatic ring. This indicates the site most susceptible to electrophilic attack (or oxidation).

-

LUMO Location: Likely antibonding

orbitals on the benzene ring.

Molecular Electrostatic Potential (MEP)

Map the electrostatic potential onto the electron density isosurface (isovalue = 0.002 a.u.).

-

Application: Identify the most basic oxygen atom. In mixed acetals, the ether oxygen (ethoxy) is typically more basic than the phenoxy oxygen due to the resonance delocalization of the phenoxy lone pair into the ring.

-

Protocol:

-

Generate .fchk file from optimization.

-

Calculate MEP cube.

-

Locate

(minimum potential) near both oxygens. The site with the more negative

-

Part 3: Mechanistic Insight - Hydrolysis Stability

The drug development relevance of acetals lies in their acid stability. This molecule hydrolyzes to Phenol , Acetaldehyde , and Ethanol .

The Mechanistic Divergence

There are two competing pathways based on which oxygen is protonated first.

-

Pathway A (Phenol Departure): Protonation of Phenoxy O

Phenol leaves -

Pathway B (Ethanol Departure): Protonation of Ethoxy O

Ethanol leaves

Hypothesis: Pathway A is thermodynamically favored (Phenol is a better leaving group, pKa ~10 vs ~16), but Pathway B might be kinetically relevant if the ethoxy oxygen is significantly more basic.

Transition State (TS) Search Protocol

Method: Berny Algorithm or QST3 (Synchronous Transit-Guided Quasi-Newton).

Solvation: SMD (Solvation Model based on Density) with Water (

| Step | Calculation Type | Description |

| 1 | Reactant Complex | Optimize H |

| 2 | TS Guess | Scan the C-O bond length (breaking bond) from 1.4 Å to 2.5 Å. |

| 3 | TS Optimization | Optimize the peak of the scan using Opt=(TS, CalcFC, NoEigenTest). |

| 4 | IRC Calculation | Intrinsic Reaction Coordinate calculation to confirm the TS connects Reactant and Intermediate. |

Data Output Requirement:

Report the Activation Free Energy (

-

If

, the reaction is driven by leaving group ability. -

If

, the reaction is driven by basicity.

Figure 2: Divergent hydrolysis pathways controlled by protonation site and leaving group ability.

Part 4: Spectroscopic Validation

To confirm the identity of synthesized or isolated material, compare experimental spectra with computed data.

NMR Prediction (GIAO Method)

-

Method: mPW1PW91 / 6-311+G(2d,p) (GIAO) with SMD (Chloroform).

-

Scaling: Apply linear scaling factors to raw isotropic shielding tensors to match TMS reference.

-

Diagnostic Signal: The acetal methine proton (-O-CH (Me)-O-) is a quartet typically found around 5.3–5.6 ppm.

IR Frequency Calculation

-

Method: Same as optimization (wB97X-D/def2-TZVP).

-

Scaling: Multiply frequencies by ~0.95 (anharmonicity correction).

-

Diagnostic Band: Look for the characteristic C-O-C stretching vibrations (1000–1200 cm

) and the aromatic overtones.

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297. Link

-

Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics, 22, 7169-7192. Link

-

Cheeseman, J. R., et al. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497. Link

Comprehensive Guide to the Solubility Profile of Benzene, (1-ethoxyethoxy)-

CAS Number: 5426-78-8 Synonyms: 1-Ethoxy-1-phenoxyethane; Acetaldehyde ethyl phenyl acetal; Efetaal (Trade Name) Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol

Executive Summary

Benzene, (1-ethoxyethoxy)- is a mixed acetal widely utilized in the fragrance and flavor industry for its green, hyacinth-like olfactory profile. As a Senior Application Scientist, it is critical to categorize this molecule not just by its sensory properties, but by its physicochemical vulnerabilities .

Unlike simple ethers, this compound contains an acetal linkage (

-

High Lipophilicity: It exhibits excellent solubility in non-polar and polar aprotic organic solvents.

-

Acid Sensitivity: The acetal carbon is susceptible to hydrolysis in acidic media, reverting to phenol, ethanol, and acetaldehyde.

This guide provides a technical breakdown of its solubility limits, solvent compatibility, and experimental protocols for validation.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of Benzene, (1-ethoxyethoxy)-, we must analyze its interaction potential using Hansen Solubility Parameters (HSP) principles.

Structural Analysis

-

Phenyl Ring (Hydrophobic/Lipophilic): Drives solubility in aromatic hydrocarbons (Toluene) and chlorinated solvents. It engages in

stacking. -

Ethoxy/Acetal Oxygen (Polar Acceptor): The oxygen atoms act as weak hydrogen bond acceptors. They do not have hydrogen bond donor capability (no -OH groups). This makes the molecule compatible with alcohols but insoluble in water due to the dominance of the hydrophobic phenyl and ethyl groups.

-

Acetal Carbon (Steric/Electronic Center): The central carbon is sterically hindered but electronically active, serving as the site for potential hydrolytic cleavage.

Solubility Prediction Table

Based on the "Like Dissolves Like" principle and structural analogs (e.g., phenetole, acetals), the solubility profile is categorized below:

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Action |

| Aromatic Hydrocarbons | Toluene, Xylene | Excellent (>500 g/L) | |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent (>500 g/L) | Dipole-dipole interactions; High solvent power. |

| Alcohols | Ethanol, Methanol, Isopropanol | Good (>100 g/L) | Hydrogen bonding (Solvent Donor -> Solute Acceptor). |

| Esters/Ketones | Ethyl Acetate, Acetone | Good (>100 g/L) | Dipole-dipole; Compatible polarity. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | Dispersion forces; Phenyl ring reduces miscibility slightly compared to pure aliphatics. |

| Water | Water | Insoluble (<1 g/L) | Hydrophobic effect dominates; Lack of H-bond donors. |

Critical Stability Warning: Solvent Acidity

Trustworthiness Alert: A common error in handling Benzene, (1-ethoxyethoxy)- is ignoring solvent acidity.

Acetals are stable in basic and neutral media but rapidly hydrolyze in the presence of acids .

-

Risk: Using unneutralized Chloroform (which often contains HCl degradation products) or acidic aqueous buffers.

-

Consequence: Degradation into Phenol (skin irritant/different odor profile) and Acetaldehyde.

-

Mitigation: Always use solvents containing a stabilizer (e.g., amylene in DCM) or pre-wash solvents with basic alumina if trace acid is suspected.

Visualizing the Solvation & Stability Logic

The following diagram illustrates the interaction mechanisms and the hydrolysis risk pathway.

Figure 1: Mechanistic map of solvation interactions vs. acid-catalyzed degradation pathways.

Experimental Protocols

As an application scientist, you verify solubility not just by "mixing," but by establishing a Saturation Equilibrium .

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Objective: Determine the exact saturation limit in a specific solvent (e.g., Ethanol 96%).

-

Preparation:

-

Weigh 1.0 g of Benzene, (1-ethoxyethoxy)- into a 20 mL scintillation vial.

-

Add 1.0 mL of the target solvent.

-

-

Equilibration:

-

Vortex for 2 minutes. If fully dissolved, add more solute until a persistent second phase (droplets) or turbidity appears.

-

Place in a thermostated shaker at 25°C for 24 hours.

-

-

Sampling:

-

Centrifuge the sample to separate the undissolved oil phase.

-

Carefully pipette the supernatant.

-

-

Analysis (GC-FID/MS):

-

Dilute the supernatant 1:100 in a compatible solvent (e.g., Hexane).

-

Inject into GC. Calculate concentration against a calibration curve.

-

Note: Ensure the GC injector temperature is not too high (<200°C) to prevent thermal degradation of the acetal during analysis.

-

Protocol B: Solvent Compatibility Screening (Quick Pass/Fail)

Objective: Verify if a solvent grade is safe (acid-free) for the acetal.

-

Mix: Dissolve 50 mg of Benzene, (1-ethoxyethoxy)- in 1 mL of solvent (e.g., Chloroform).

-

Incubate: Let stand at room temperature for 1 hour.

-

TLC Check:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (9:1).

-

Visualization: UV light (254 nm).

-

Result:

-

Single spot (

): Solvent is safe. -

New spot (

, Phenol): Solvent is acidic/wet. REJECT.

-

-

Applications & Formulation Advice

Fragrance Concentrates

Benzene, (1-ethoxyethoxy)- is often used in "green" floral accords.

-

Carrier: Dipropylene Glycol (DPG) or Diethyl Phthalate (DEP).

-

Solubility: Miscible in all proportions with these carriers.

-

Caution: Avoid aqueous-alcoholic formulations with pH < 5.

Extraction/Purification

If synthesizing this molecule:

-

Extraction Solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether) are ideal due to high solubility and ease of evaporation.

-

Washing: Wash organic layers with saturated NaHCO₃ to ensure basicity before drying.

Workflow Visualization

The following decision tree guides the researcher in selecting the correct solvent system for Benzene, (1-ethoxyethoxy)-.

Figure 2: Decision tree for solvent selection to ensure solubility and chemical stability.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21206, Benzene, (1-ethoxyethoxy)-. Retrieved from [Link]

-

The Good Scents Company (2023). Benzene, (1-ethoxyethoxy)- Properties and Safety. Retrieved from [Link]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP principles applied in Section 2).

-

Gregg, B. T., et al. (2007). Indium(III) Trifluoromethanesulfonate-Catalyzed Deprotection of Acetals. Journal of Organic Chemistry. (Cited for acetal stability mechanisms).[1] Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Use of (1-Ethoxyethoxy)benzene as a Protecting Group for Phenols

Abstract

In the landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount for achieving target molecules with high fidelity. Phenolic hydroxyl groups, with their inherent acidity and nucleophilicity, often necessitate temporary masking to prevent undesired reactivity. This technical guide provides an in-depth exploration of the ethoxyethyl (EE) acetal, formally derived from (1-ethoxyethoxy)benzene, as a versatile and reliable protecting group for phenols. We will delve into the mechanistic underpinnings of its installation and cleavage, provide detailed, field-tested protocols, and offer a comparative analysis against other common phenol protecting groups. This document is intended for researchers, medicinal chemists, and process development scientists seeking a practical and robust solution for phenol protection.

Introduction: The Strategic Imperative of Phenol Protection

Phenols are ubiquitous structural motifs in a vast array of biologically active molecules, natural products, and advanced materials. The acidic proton and nucleophilic oxygen of the hydroxyl group can interfere with a wide range of synthetic transformations, including those involving strong bases, organometallics, and various coupling reactions. A protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity.[1] The ideal protecting group strategy involves high-yielding protection and deprotection steps under mild conditions that do not compromise the integrity of the parent molecule.[1]

The ethoxyethyl (EE) group, an acetal, has emerged as a valuable tool for this purpose. It is readily introduced under mild acidic conditions and exhibits excellent stability in neutral and basic environments.[2] Crucially, its removal is typically achieved with high efficiency under mild acidic hydrolysis, regenerating the phenol.[2][3]

Mechanism of Action: The Chemistry of Acetal Formation and Cleavage

The protection of a phenol with an ethoxyethyl group proceeds via the acid-catalyzed addition of the phenol to ethyl vinyl ether. The deprotection is the reverse, acid-catalyzed hydrolysis of the resulting acetal.

Protection Mechanism

The reaction is initiated by the protonation of the vinyl ether by a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS). This generates a resonance-stabilized carbocation. The phenolic oxygen then acts as a nucleophile, attacking the carbocation to form a protonated acetal. Subsequent deprotonation yields the stable ethoxyethyl ether protected phenol.[3]

Deprotection Mechanism

Deprotection is an acid-catalyzed hydrolysis.[2] The acetal oxygen is protonated, followed by the elimination of ethanol to form a resonance-stabilized carbocation. Water then attacks this carbocation, and subsequent deprotonation regenerates the phenol and produces acetaldehyde.[2]

Sources

Application & Protocol Guide: Ethoxyethyl (EE) Acetal as a Robust Protecting Group for Hydroxyl Functions

Prepared by: Your Senior Application Scientist

Strategic Overview: The Role of the Ethoxyethyl (EE) Protecting Group

In the complex landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in bioactive molecules, presents a frequent challenge due to its nucleophilicity and acidity. The ethoxyethyl (EE) acetal has emerged as a highly reliable and versatile protecting group for alcohols, prized for its ease of installation under mild conditions, its resilience to a broad spectrum of non-acidic reagents, and its clean, facile cleavage.[1][2]

This guide provides an in-depth examination of the EE group, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will explore the causality behind procedural choices, ensuring that researchers, scientists, and drug development professionals can implement this protocol with a full understanding of its mechanics and nuances. The reagent typically employed for this protection is ethyl vinyl ether , which reacts with an alcohol to form the desired 1-ethoxyethyl ether.

Key Advantages of the Ethoxyethyl (EE) Group:

-

Mild Installation: The protection reaction proceeds efficiently under mild acidic catalysis, preserving sensitive functionalities elsewhere in the molecule.[3]

-

Robust Stability: EE ethers are exceptionally stable in the presence of strong bases (e.g., organolithium reagents, Grignards), hydrides, and many oxidizing and reducing agents.[4][5] This stability makes them suitable for a wide array of subsequent chemical transformations.[4][5]

-

Orthogonality: The acid-lability of the EE group allows for its selective removal in the presence of other protecting groups that are cleaved under different conditions (e.g., silyl ethers, benzyl ethers).[3]

-

High Yields: Both protection and deprotection steps typically proceed in high, often quantitative, yields.[3]

The Chemistry at Work: Mechanism and Rationale

A thorough understanding of the reaction mechanism is critical for troubleshooting and adapting the protocol to new substrates. The formation and cleavage of the EE acetal are classic examples of acid-catalyzed nucleophilic addition and hydrolysis, respectively.

Protection Mechanism: Acid-Catalyzed Addition

The protection of an alcohol with ethyl vinyl ether is an acid-catalyzed addition reaction.[1] A mild acid catalyst, such as Pyridinium p-toluenesulfonate (PPTS), is typically employed to minimize potential side reactions with acid-sensitive substrates.[1][6]

The mechanism proceeds as follows:

-

Protonation of the Vinyl Ether: The acid catalyst protonates the vinyl ether at the terminal carbon, leading to the formation of a resonance-stabilized carbocation.[1] This is the rate-determining step.

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbocation.[1]

-

Deprotonation: A weak base (e.g., pyridine from PPTS or the solvent) removes the proton from the oxonium ion to yield the neutral EE-protected alcohol and regenerate the acid catalyst.[1]

Deprotection Mechanism: Acid-Catalyzed Hydrolysis

Deprotection is the reverse of the protection mechanism: an acid-catalyzed hydrolysis of the acetal.[1] This is typically achieved using a dilute aqueous acid, such as acetic acid or hydrochloric acid.

The mechanism proceeds as follows:

-

Protonation of the Acetal Oxygen: The acid catalyst protonates one of the ether oxygens of the acetal.

-

Cleavage to form a Carbocation: The protonated acetal cleaves to form the parent alcohol and the same resonance-stabilized carbocation intermediate seen in the protection step.

-

Hydration of the Carbocation: A water molecule attacks the carbocation.

-

Deprotonation: Loss of a proton yields a hemiacetal, which is in equilibrium with acetaldehyde and ethanol.[1] The volatile byproducts are easily removed during workup.

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. Adherence to anhydrous conditions during the protection step is critical for success.

Protocol 1: Protection of a Primary Alcohol

-

Materials:

-

Primary alcohol (1.0 equivalent)

-

Ethyl vinyl ether (EVE), freshly distilled (1.5-3.0 equivalents)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equivalents)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary alcohol (1.0 equiv.) and dissolve it in anhydrous CH₂Cl₂ (approx. 0.1-0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add ethyl vinyl ether (1.5-3.0 equiv.) to the stirred solution.

-

Add PPTS (0.05-0.1 equiv.) in one portion.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material spot should be consumed and a new, less polar spot corresponding to the EE-protected product should appear.

-

Upon completion, quench the reaction by adding a small amount of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, dilute with additional CH₂Cl₂, and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure EE-protected alcohol.

-

Protocol 2: Deprotection of an EE-Protected Alcohol

-

Materials:

-

EE-protected alcohol (1.0 equivalent)

-

Aqueous acetic acid (e.g., 80% AcOH in H₂O) or a mixture of THF and dilute HCl (e.g., 1 M).

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc) or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the EE-protected alcohol (1.0 equiv.) in a suitable solvent system, such as a 4:1 mixture of tetrahydrofuran (THF) and water.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) or a stoichiometric amount of a weaker acid (e.g., acetic acid). A common system is 80% aqueous acetic acid, used as the solvent.

-

Stir the mixture at room temperature for 1-6 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by TLC. The starting material spot should be consumed, and a new, more polar spot corresponding to the parent alcohol should appear.

-

Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous mixture with an organic solvent (e.g., EtOAc, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting alcohol is often pure enough for subsequent steps, but can be purified by flash column chromatography if necessary.

-

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for the EE protection of various alcohol substrates, providing a baseline for experimental design.

| Substrate Type | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Primary Alcohol | PPTS (0.1 eq) | CH₂Cl₂ | 0 to RT | 2-12 | >95% |

| Secondary Alcohol | PPTS (0.1 eq) | CH₂Cl₂ | RT | 12-24 | 85-95% |

| Phenol | p-TsOH (cat.) | CH₂Cl₂ | 0 to RT | 1-4 | >90% |

| Tertiary Alcohol | p-TsOH (cat.) | CH₂Cl₂ | RT | 12-48 | 70-85% |

| Glycal | PPTS (0.1 eq) | CH₂Cl₂ | 0 to RT | 2-6 | >90%[4] |

Note: Reaction times and yields are substrate-dependent and may require optimization.

Field-Proven Insights & Troubleshooting

-

Causality of Reagent Choice: PPTS is the preferred catalyst for sensitive substrates because it is a mild, crystalline, non-hygroscopic solid that delivers a low concentration of the acidic species, minimizing degradation.[6][7] Stronger acids like p-toluenesulfonic acid (p-TsOH) or HCl can be used for more robust substrates to accelerate the reaction.

-

Orthogonality in Practice: The EE group is cleaved under conditions that leave many other protecting groups intact. For instance, it is stable to the fluoride ions used to cleave silyl ethers (TBAF), to the basic conditions used for ester hydrolysis (NaOH, LiOH), and to the catalytic hydrogenation used to remove benzyl ethers (H₂, Pd/C).[4][5] Conversely, the mild acidic conditions used to cleave EE ethers will leave most esters and benzyl ethers untouched.

-

Troubleshooting Common Issues:

-

Incomplete Protection: This is often due to wet reagents or solvents. Ensure all glassware is flame-dried and solvents are anhydrous. Using a larger excess of ethyl vinyl ether can also drive the equilibrium toward the product.

-

Substrate Decomposition: If the starting material is acid-sensitive, use PPTS and ensure the reaction is kept cool. A non-coordinating solvent like CH₂Cl₂ is generally preferred over a coordinating one like THF, which can sometimes slow the reaction.

-

Formation of Diastereomers: The EE group introduces a new stereocenter, resulting in a mixture of diastereomers if the alcohol is chiral. This is generally not a problem as the stereocenter is removed upon deprotection. However, it can complicate NMR analysis and purification.

-

Difficult Deprotection: For sterically hindered EE ethers, slightly elevated temperatures (40-50 °C) or a stronger acid system (e.g., dilute HCl in THF) may be required. However, care must be taken to avoid side reactions.

-

Conclusion

The use of ethyl vinyl ether to install the ethoxyethyl (EE) protecting group is a robust, high-yielding, and reliable strategy for the temporary masking of hydroxyl functionalities.[2] Its operational simplicity, mild reaction conditions, and clear orthogonality with other common protecting groups make it an invaluable tool in the arsenal of the synthetic organic chemist.[1][3] The protocols and insights provided in this guide offer a comprehensive framework for the successful application of this technique in the synthesis of complex molecules critical to research and the pharmaceutical industry.[2]

References

-

Tymtsiv, N., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega, 3(7), 8256-8267. Retrieved from [Link]

-

University of Toronto. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). Retrieved from [Link]

-

Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

-

Tymtsiv, N., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega. Retrieved from [Link]

-

Organic Mechanisms. (2019). EE (Ethoxyethyl) Protecting Group Addition | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Demethylation of aryl methyl ethers using pyridinium p-toluenesulfonate under microwave irradiation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

Deprotection methods for the "Benzene, (1-ethoxyethoxy)-" group

Application Note: AN-PROT-EE-04 Subject: Precision Deprotection Protocols for the (1-Ethoxyethoxy) Group on Phenolic Substrates Model Substrate: Benzene, (1-ethoxyethoxy)- [CAS: 52274-39-2]

Executive Summary

The (1-ethoxyethoxy) moiety, commonly referred to as the Ethoxyethyl (EE) ether, serves as a robust yet labile acetal-type protecting group for phenols. Unlike the Tetrahydropyranyl (THP) group, the EE group is achiral, preventing the formation of complex diastereomeric mixtures—a Critical Process Parameter (CPP) in late-stage drug development.

This Application Note provides validated protocols for the removal (deprotection) of the EE group from phenolic substrates. While the model substrate discussed is Benzene, (1-ethoxyethoxy)- , the kinetics and mechanistic principles apply broadly to complex polyphenolic scaffolds found in natural product synthesis and medicinal chemistry.

Chemical Context & Strategic Utility

The EE group is installed via the acid-catalyzed addition of Ethyl Vinyl Ether (EVE) to a phenol. Its removal is driven by acid-catalyzed hydrolysis.[1][2][3]

| Feature | Ethoxyethyl (EE) | Tetrahydropyranyl (THP) | Methoxymethyl (MOM) |

| Chirality | Achiral (Clean NMR) | Chiral (Diastereomers) | Achiral |

| Acid Stability | Low (Labile) | Moderate | High (Requires strong acid) |

| Base Stability | Excellent | Excellent | Excellent |

| Deprotection Mode | Mild Acidolysis | Acidolysis | Strong Acid / Lewis Acid |

Key Advantage: The EE group is orthogonal to silyl ethers (TBDMS, TBDPS) under controlled conditions and is fully stable against organolithiums and Grignard reagents, making it ideal for masking phenols during nucleophilic additions.

Mechanistic Insight: Acid-Catalyzed Hydrolysis

Understanding the mechanism is vital for troubleshooting incomplete deprotections. The reaction is an equilibrium process driven to completion by the presence of excess water or the volatility of the acetaldehyde byproduct.

The Pathway:

-

Protonation: The ether oxygen is protonated by the acid catalyst.[4][5]

-

Elimination: The good leaving group (Phenol) is expelled, generating a resonance-stabilized oxocarbenium ion.

-

Hydration: Water attacks the oxocarbenium ion.

-

Collapse: The hemiacetal intermediate decomposes into ethanol and acetaldehyde.

Figure 1: Mechanistic pathway of EE ether acidolysis.[2] The formation of the oxocarbenium ion is the rate-determining step.

Experimental Protocols

Method A: Pyridinium p-Toluenesulfonate (PPTS) – The "Gold Standard"

Best for: Acid-sensitive substrates containing other protecting groups (e.g., TBDMS, Acetals).

Rationale: PPTS is a weak acid buffer. It provides enough protons to activate the labile EE acetal but is gentle enough to leave silyl ethers and esters intact.

Protocol:

-

Preparation: Dissolve 1.0 mmol of Benzene, (1-ethoxyethoxy)- in 10 mL of Ethanol (EtOH) or Methanol (MeOH).

-

Note: Protic solvents accelerate the reaction via solvolysis.

-

-

Catalysis: Add 0.1 mmol (10 mol%) of PPTS .

-

Reaction: Stir at Room Temperature (20–25 °C).

-

Monitoring: Check TLC after 30 minutes. Most phenolic EE groups cleave within 1–2 hours.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash with saturated NaHCO₃ (to neutralize PPTS) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Flash column chromatography (usually minimal required due to volatile byproducts).

Method B: Acetic Acid (AcOH) – The Robust Method

Best for: Large-scale reactions on stable substrates where cost is a factor.

Rationale: Acetic acid acts as both solvent and catalyst. It is cheap and volatile, simplifying workup.

Protocol:

-

Preparation: Dissolve substrate in a mixture of THF:Water:Acetic Acid (4:1:1).

-

Alternative: 80% Aqueous Acetic Acid can be used for highly lipophilic substrates.

-

-

Reaction: Heat to 40 °C.

-

Caution: Higher temperatures may cause migration of acyl groups if present elsewhere on the molecule.

-

-

Time: Typically complete in 4 hours.

-

Workup:

-

Co-evaporate with toluene to remove acetic acid azeotropically.

-

Or, neutralize carefully with solid NaHCO₃ before extraction.

-

Method C: Heterogeneous Catalysis (Amberlyst-15)

Best for: Flow chemistry and "Tea-bag" synthesis (filtration-only workup).

Rationale: Amberlyst-15 is a sulfonic acid resin. It allows for "catch-and-release" or simple filtration removal of the acid source, eliminating aqueous workup steps.

Protocol:

-

Preparation: Dissolve substrate in Methanol (MeOH).

-

Catalysis: Add Amberlyst-15 beads (200 mg per mmol of substrate).

-

Reaction: Stir gently at Room Temperature.

-

Warning: Vigorous magnetic stirring can pulverize the beads; use an orbital shaker or overhead stirrer if possible.

-

-

Workup: Filter the reaction mixture through a sintered glass funnel. Wash the resin with MeOH. Concentrate the filtrate to obtain the clean phenol.

Comparative Data & Troubleshooting

Reaction Parameter Summary:

| Parameter | Method A (PPTS) | Method B (AcOH) | Method C (Amberlyst) |

| Acidity (pH approx) | 4.5 – 5.0 | 2.0 – 3.0 | < 1.0 (Local surface) |

| Selectivity | High (Silyl-safe) | Moderate | Moderate |

| Workup | Extraction | Evaporation/Extraction | Filtration |

| Reaction Time | 1–4 Hours | 2–6 Hours | 0.5–3 Hours |

| Yield (Typical) | 92–98% | 85–95% | 90–99% |

Decision Matrix for Protocol Selection:

Figure 2: Strategic decision tree for selecting the optimal deprotection method.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[7]

-

Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[3][8] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[9] Journal of Organic Chemistry, 1977 , 42(23), 3772–3774. [Link]

-

Organic Chemistry Portal. "Ethoxyethyl ether (EE) - Protection and Deprotection." [Link]

- Fernandez, J. et al. "Solid-supported reagents in organic synthesis." Chemical Reviews, 2002, 102, 3247. (Context for Amberlyst protocols).

Sources

- 1. Presentation1 | PPTX [slideshare.net]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. MOM Ethers [organic-chemistry.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]

Application Note: Chromatographic Behavior & Analysis of (1-Ethoxyethoxy)benzene Derivatives

This Application Note is designed for analytical chemists and process engineers dealing with the synthesis, purification, or quality control of ethoxyethyl (EE) protected phenols, specifically Benzene, (1-ethoxyethoxy)- and its derivatives.

Executive Summary

Benzene, (1-ethoxyethoxy)- (CAS: 5426-78-8), often referred to as the ethoxyethyl (EE) ether of phenol, represents a class of acetal-protected phenols . While the EE group is a robust protecting group against bases and nucleophiles during organic synthesis, its inherent acid lability presents unique challenges during chromatographic analysis.

Standard HPLC methods for phenols typically employ acidic mobile phases (e.g., 0.1% TFA) to suppress ionization. Applying these standard conditions to (1-ethoxyethoxy)benzene derivatives will cause on-column hydrolysis , leading to peak splitting, quantitation errors, and the appearance of "ghost" phenol peaks. This guide outlines the necessary deviations from standard protocols to ensure data integrity.

Chemical Basis of Chromatographic Instability

To develop a robust method, one must understand the degradation mechanism active inside the column.

The Hydrolysis Mechanism

The (1-ethoxyethoxy) moiety is an acetal. In the presence of water and protons (H+), it exists in equilibrium with the parent phenol and the hemiacetal, which further decomposes to ethanol and acetaldehyde (or ethyl vinyl ether).

Key Risk Factors in Chromatography:

-

Mobile Phase Acidity: pH < 5.0 accelerates hydrolysis significantly.

-

Residual Silanols: Acidic silanol groups on silica-based HPLC columns or GC liners can catalyze decomposition even in neutral mobile phases.

-

Thermal Stress (GC): High inlet temperatures can trigger retro-addition to ethyl vinyl ether.

Degradation Pathway Diagram

The following diagram illustrates the breakdown pathway that must be prevented during analysis.

Figure 1: Acid-catalyzed hydrolysis pathway of (1-ethoxyethoxy)benzene inside a chromatographic column.

HPLC Protocol: The "High pH" Strategy

Objective: Quantify (1-ethoxyethoxy)benzene without degradation. Constraint: Avoid acidic modifiers (TFA, Formic Acid) commonly used for phenols.

Method Parameters

| Parameter | Specification | Rationale |

| Column | C18 Hybrid Particle (e.g., XBridge BEH C18) or Base-Deactivated Silica | Hybrid particles resist high pH; high coverage prevents silanol interactions. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Basic pH stabilizes the acetal linkage completely. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier. |

| Flow Rate | 1.0 mL/min | Standard flow. |

| Gradient | 5% B to 95% B over 10 min | Ensures elution of the less polar EE-derivative after the polar phenol. |

| Detection | UV @ 254 nm (or 270 nm) | The aromatic ring provides strong UV absorption. |

| Column Temp | 30°C | Moderate temperature to avoid thermal aid to hydrolysis. |

Step-by-Step Workflow

-

System Prep: Flush the HPLC system with Water/Methanol (50:50) to remove any traces of previous acidic buffers (e.g., TFA).

-

Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.0 with Ammonium Hydroxide if necessary. Filter through 0.2 µm membrane.

-

Sample Diluent: Use Acetonitrile:Water (80:20) containing 0.1% Triethylamine (TEA) .

-

Why TEA? The trace base in the diluent neutralizes any acidity in the sample vial or autosampler needle, preventing pre-injection hydrolysis.

-

-

Injection: Inject 5-10 µL.

-

Wash: Post-run wash with 50:50 Water:Acetonitrile.

Comparative Data: Acidic vs. Basic Conditions

Simulated performance based on acetal chemistry:

| Condition | Analyte Peak Shape | Recovery % | Ghost Peak (Phenol) |

| 0.1% Formic Acid (pH 2.7) | Broad, Tailing | < 60% | Significant (> 40%) |

| 10mM NH4HCO3 (pH 10.0) | Sharp, Symmetrical | > 98% | Not Detected |

GC Protocol: The "Cool Inlet" Strategy

Objective: Analyze volatility and impurities without thermal cracking. Challenge: The acetal can undergo thermal elimination (retro-ene reaction) in a hot, active inlet.

Method Parameters

| Parameter | Specification | Rationale |

| Inlet Liner | Ultra-Inert Deactivated Liner with Glass Wool | Critical. Active sites on standard glass wool catalyze degradation. |

| Inlet Temp | 200°C (Do not exceed 220°C) | Minimizes thermal cracking energy. |

| Injection Mode | Split (20:1) | Reduces residence time in the hot inlet. |

| Column | 5% Phenyl-arylene (e.g., DB-5ms UI), 30m x 0.25mm x 0.25µm | Low polarity, "UI" (Ultra Inert) grade essential. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard. |

| Oven Program | 60°C (1 min) → 20°C/min → 280°C | Fast ramp minimizes thermal exposure of the analyte. |

Critical Validation Step: The "Inlet Activity" Test

Before running samples, validate the system inertness:

-

Inject a standard of pure (1-ethoxyethoxy)benzene.

-

Monitor for a peak at the retention time of Phenol and Ethyl Vinyl Ether .

-

Pass Criteria: Phenol peak area < 1.0% of the main peak.

-

Fail Action: Replace liner and cut 10cm from the column guard.

Method Decision Tree

Use this logic flow to select the correct technique for your specific analytical goal.

Figure 2: Decision matrix for selecting the appropriate chromatographic technique.

References

-

BenchChem. (2025). "(2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols." Application Notes.Link

-

GuideChem. (2025). "Benzene, (1-ethoxyethoxy)- Structure and Properties." Chemical Database.Link

- Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. (Standard text on acetal stability; referenced for mechanism).

-

ChemicalBook. "4-(Ethoxyethoxy)styrene Synthesis and Analysis." Product Monographs.[1]Link

Sources

Precision Monitoring of Phenol Protection: The Ethoxyethyl (EE) Ether Protocol

Executive Summary

In complex organic synthesis, phenols often require protection to survive basic or nucleophilic conditions. The 1-ethoxyethyl (EE) group, introduced via Ethyl Vinyl Ether (EVE), is a premier choice due to its ease of installation and mild acid cleavage. However, the formation of Benzene, (1-ethoxyethoxy)- is an equilibrium-driven process sensitive to moisture and trace acidity.

This guide details a robust protocol for generating and monitoring this specific protection reaction. Unlike standard "recipe" books, we focus on the analytical decision-making required to ensure high yield and prevent the common pitfall of in situ hydrolysis during workup.

Reaction Mechanics & Pathway

The protection of phenol with ethyl vinyl ether is an electrophilic addition reaction catalyzed by acid. It is not a condensation; no water is lost, making the "atom economy" 100%. However, the product is an acetal, which is inherently unstable to aqueous acid.

Mechanism Visualization

The following diagram illustrates the critical intermediates and the reversibility that dictates our monitoring strategy.

Figure 1: Acid-catalyzed addition mechanism showing the critical oxocarbenium intermediate and the risk of reversion (hydrolysis).

Standardized Protocol

Reagents:

-

Phenol (1.0 equiv)

-

Ethyl Vinyl Ether (EVE) (3.0 – 5.0 equiv) – Excess drives equilibrium.

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) – Mild catalyst preferred over TsOH.

-

Dichloromethane (DCM) – Anhydrous.[1]

Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under Argon.

-

Dissolution: Dissolve Phenol in anhydrous DCM (0.2 M concentration).

-

Reagent Addition: Add EVE via syringe.

-

Catalysis: Add PPTS in one portion at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Critical Quench: Pour reaction mixture into saturated aqueous NaHCO₃ or add Triethylamine (TEA) (0.5 mL) before any aqueous contact.

-

Why? The product hydrolyzes instantly in acidic water. The quench neutralizes the PPTS.

-

Analytical Strategy: Monitoring Progress

The reaction must be monitored to distinguish between "slow conversion" and "product decomposition."

Method A: Thin Layer Chromatography (TLC)[1]

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 10% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm) is sufficient for the aromatic ring.

-

Stain:

(oxidizes the double bond of excess EVE, but also stains phenols/acetals).

| Component | Visual Characteristic | |

| Phenol (SM) | Low ( | Strong UV, H-bonding drags it down. |

| EVE (Reagent) | High ( | Volatile, often invisible or faint stain. |

| Product (EE) | Medium ( | Distinct spot, less polar than phenol. |

Method B: 1H-NMR (The "Truth" Standard)

NMR provides the only definitive confirmation that the acetal linkage is intact.

-

Solvent:

(Neutralized with basic alumina if product is highly sensitive). -

Diagnostic Signal: Look for the Acetal Methine Proton .

-

Structure: Ph-O-CH(CH₃)-O-Et

-

Shift: Quartet (

ppm). -

Coupling: Coupled to the methyl doublet (

ppm).

-

-

Completion Metric: Disappearance of Phenolic -OH singlet (variable, usually

ppm).

Method C: GC-MS (High Throughput)

-

Warning: Acetals are thermally labile. A high injector temperature (>200°C) can cause thermal reversion inside the machine, leading you to falsely believe the reaction failed.

-

Protocol: Use a low-temperature injector ramp or derivatize the starting material if quantification is critical.

Troubleshooting & Decision Logic

This workflow ensures you do not quench too early or degrade your product during isolation.

Figure 2: Decision logic for reaction monitoring. Note the loop for stalled reactions.

References

-

Greene's Protective Groups in Organic Synthesis.

- Wuts, P. G. M. (2014).

-

BenchChem Application Note: (2-Ethoxyethyl) vinyl ether. [1]

-

Organic Chemistry Portal: Protective Groups.

-

NIST Chemistry WebBook.

- National Institute of Standards and Technology. Mass Spectrum and Properties of Benzene, (1-ethoxyethoxy)-.

Sources

Application Notes and Protocols: Orthogonal Protecting Group Strategies Involving (1-Ethoxyethoxy)benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Orthogonal Protection in Complex Synthesis

In the intricate chess game of multi-step organic synthesis, particularly within the realms of natural product synthesis and pharmaceutical drug development, the concept of orthogonal protecting groups is not merely a tactical advantage—it is a strategic necessity. An orthogonal set of protecting groups allows for the selective deprotection of one functional group in the presence of others, each cleavable under a unique set of conditions that do not disturb the remaining protective moieties.[1] This level of control is paramount for the efficient construction of complex molecular architectures.

Among the arsenal of protecting groups for hydroxyl functionalities, the 1-ethoxyethyl (EE) ether stands out as a versatile and reliable choice. Formed by the reaction of an alcohol with ethyl vinyl ether (the enol ether of acetaldehyde), the EE group is an acetal that offers a compelling balance of stability and mild cleavage conditions.[2][3] This application note provides a comprehensive guide to the strategic implementation of the EE protecting group, detailing its mechanism, stability profile, and application in orthogonal synthetic strategies, complete with detailed experimental protocols.

The Ethoxyethyl (EE) Group: A Profile

The EE group offers several key advantages that make it an attractive choice for the protection of primary, secondary, and tertiary alcohols, as well as phenols:

-

Mild Installation: Protection is typically achieved under mild acidic catalysis, often with pyridinium p-toluenesulfonate (PPTS), which is compatible with a wide range of sensitive functional groups.[3]

-

Robust Stability: EE ethers are stable to a broad spectrum of non-acidic reagents, including strong bases (e.g., organolithiums, Grignard reagents), hydrides (e.g., LiAlH₄), and many oxidizing and reducing agents.[2][4]

-

Facile Cleavage: Deprotection is readily accomplished under mild aqueous acidic conditions, such as acetic acid in aqueous THF, regenerating the parent alcohol in high yield.[3]

-

Cost-Effectiveness: The precursor, ethyl vinyl ether, is a readily available and inexpensive reagent.[2]

Mechanism of Protection and Deprotection

The formation and cleavage of the EE ether proceed via well-established acetal chemistry.

Protection Mechanism

The protection of an alcohol with ethyl vinyl ether is an acid-catalyzed addition reaction. The mechanism involves three key steps:

-

Protonation of the Vinyl Ether: The acid catalyst protonates the terminal carbon of the vinyl ether double bond.

-

Formation of a Resonance-Stabilized Carbocation: This protonation generates a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack and Deprotonation: The alcohol acts as a nucleophile, attacking the carbocation. Subsequent deprotonation by a weak base (e.g., the solvent or the counterion of the acid catalyst) yields the stable ethoxyethyl ether and regenerates the acid catalyst.

Caption: Acid-catalyzed formation of an EE ether.

Deprotection Mechanism

Deprotection is the reverse process: an acid-catalyzed hydrolysis of the acetal.

-

Protonation of an Ether Oxygen: The acid protonates one of the ether oxygens of the EE group.

-

Cleavage to Form a Carbocation and Alcohol: The protonated ether cleaves to form the parent alcohol and the resonance-stabilized oxocarbenium ion.

-

Hydration and Tautomerization: A water molecule attacks the carbocation, and subsequent deprotonation and tautomerization yield acetaldehyde and ethanol as byproducts.

Caption: Acid-catalyzed hydrolysis of an EE ether.

Quantitative Data: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the protection of various alcohols as their ethoxyethyl ethers and their subsequent deprotection.

| Substrate Type | Protection Reagents & Conditions | Yield (%) | Deprotection Reagents & Conditions | Yield (%) | Reference(s) |

| Primary Alcohol (generic) | Ethyl vinyl ether, PPTS (cat.), CH₂Cl₂, 0 °C to rt | >90 | 10% Acetic Acid / THF / H₂O (4:2:1), rt | High | [5] |

| Secondary Alcohol (d-Glucal) | Ethyl vinyl ether (6 equiv.), PPTS (0.1 equiv.), CH₂Cl₂, 0 °C to rt, 1.5-12 h | 79-95 | 20% Acetic Acid / THF, rt | High | [5] |

| Phenol (generic) | Ethyl vinyl ether, p-TsOH (cat.), Benzene, rt | >90 | Dilute HCl in Acetone/H₂O | High | [6] |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol (Benzyl Alcohol)

Materials:

-

Benzyl alcohol

-

Ethyl vinyl ether

-

Pyridinium p-toluenesulfonate (PPTS)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a stirred solution of benzyl alcohol (1.0 equiv.) in anhydrous CH₂Cl₂ (0.5 M) under an argon atmosphere at 0 °C, add ethyl vinyl ether (3.0 equiv.).

-

Add PPTS (0.1 equiv.) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.